molecular formula C7H4F3N3O B13472094 1-Azido-2-(trifluoromethoxy)benzene

1-Azido-2-(trifluoromethoxy)benzene

Cat. No.: B13472094
M. Wt: 203.12 g/mol
InChI Key: MDHVAGISVVVEJD-UHFFFAOYSA-N
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Description

1-Azido-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of an azido group (-N₃) and a trifluoromethoxy group (-OCF₃) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with sodium azide (NaN₃). For instance, starting from 2-(trifluoromethoxy)iodobenzene, the azide group can be introduced using sodium azide in a polar aprotic solvent like dimethylformamide (DMF) under mild heating conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of azide synthesis and handling apply. Industrial production would likely involve large-scale nucleophilic substitution reactions, with careful control of reaction conditions to ensure safety and yield optimization.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or other polar aprotic solvents.

    Reduction: Triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

    Amines: Formed through reduction of the azido group.

    Triazoles: Formed through cycloaddition reactions.

Comparison with Similar Compounds

  • 1-Azido-4-(trifluoromethoxy)benzene
  • 1-Azido-2-(trifluoromethyl)benzene
  • 1-Azido-2-(difluoromethoxy)benzene

Uniqueness: 1-Azido-2-(trifluoromethoxy)benzene is unique due to the combination of the azido and trifluoromethoxy groups. The trifluoromethoxy group enhances the compound’s stability and reactivity compared to other azido-substituted benzenes . This unique combination makes it a valuable intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C7H4F3N3O

Molecular Weight

203.12 g/mol

IUPAC Name

1-azido-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)14-6-4-2-1-3-5(6)12-13-11/h1-4H

InChI Key

MDHVAGISVVVEJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=[N+]=[N-])OC(F)(F)F

Origin of Product

United States

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